molecular formula C25H20ClNO3 B14288475 3-Chloro-1-(3,5-dimethoxyphenyl)-2,6-diphenylpyridin-4(1H)-one CAS No. 114227-57-5

3-Chloro-1-(3,5-dimethoxyphenyl)-2,6-diphenylpyridin-4(1H)-one

Cat. No.: B14288475
CAS No.: 114227-57-5
M. Wt: 417.9 g/mol
InChI Key: AURIIWYKOCANEF-UHFFFAOYSA-N
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Description

3-Chloro-1-(3,5-dimethoxyphenyl)-2,6-diphenylpyridin-4(1H)-one is a complex organic compound with a pyridinone core structure This compound is characterized by the presence of a chloro group, two methoxy groups, and two phenyl groups attached to the pyridinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1-(3,5-dimethoxyphenyl)-2,6-diphenylpyridin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridinone Core: The pyridinone core can be synthesized through a condensation reaction between an appropriate aldehyde and an amine, followed by cyclization.

    Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of Methoxy and Phenyl Groups: The methoxy and phenyl groups can be introduced through electrophilic aromatic substitution reactions using methoxybenzene and phenylboronic acid, respectively.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-(3,5-dimethoxyphenyl)-2,6-diphenylpyridin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of methoxy or other substituted derivatives.

Scientific Research Applications

3-Chloro-1-(3,5-dimethoxyphenyl)-2,6-diphenylpyridin-4(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 3-Chloro-1-(3,5-dimethoxyphenyl)-2,6-diphenylpyridin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-1-(3,5-dimethoxyphenyl)-2,6-diphenylpyridin-4(1H)-one: shares similarities with other pyridinone derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both chloro and methoxy groups, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

114227-57-5

Molecular Formula

C25H20ClNO3

Molecular Weight

417.9 g/mol

IUPAC Name

3-chloro-1-(3,5-dimethoxyphenyl)-2,6-diphenylpyridin-4-one

InChI

InChI=1S/C25H20ClNO3/c1-29-20-13-19(14-21(15-20)30-2)27-22(17-9-5-3-6-10-17)16-23(28)24(26)25(27)18-11-7-4-8-12-18/h3-16H,1-2H3

InChI Key

AURIIWYKOCANEF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)N2C(=CC(=O)C(=C2C3=CC=CC=C3)Cl)C4=CC=CC=C4)OC

Origin of Product

United States

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